molecular formula C7H15ClN2O B8056968 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride

1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride

Cat. No.: B8056968
M. Wt: 178.66 g/mol
InChI Key: AKSIZVWNUAUHNS-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and is characterized by the presence of an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the above synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-[(2S)-2-aminopropyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIZVWNUAUHNS-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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